molecular formula C3H7Cl2NO B6615040 1-amino-3-chloropropan-2-one hydrochloride CAS No. 36077-45-9

1-amino-3-chloropropan-2-one hydrochloride

Cat. No.: B6615040
CAS No.: 36077-45-9
M. Wt: 144.00 g/mol
InChI Key: PNXNJSLRLYKGFY-UHFFFAOYSA-N
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Description

1-amino-3-chloropropan-2-one hydrochloride is an organic compound with the molecular formula C3H8ClNO·HCl. It is a white crystalline solid that is soluble in water, ethanol, and ether. This compound is known for its strong irritant properties and is used as an intermediate in organic synthesis, particularly in the production of various chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-3-chloropropan-2-one hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-propanol with trichloroacetonitrile to form 2-chloropropan-1-amine hydrochloride, which is then reacted with ammonia to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process often includes the use of inert gases such as nitrogen or argon to prevent unwanted side reactions. The compound is then purified through crystallization and stored under inert gas at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-chloropropan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-amino-3-chloropropan-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-chloropropan-2-one hydrochloride involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-3-chloropropan-2-one hydrochloride is unique due to its combination of an amino group, a chloro group, and a ketone group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-amino-3-chloropropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO.ClH/c4-1-3(6)2-5;/h1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXNJSLRLYKGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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